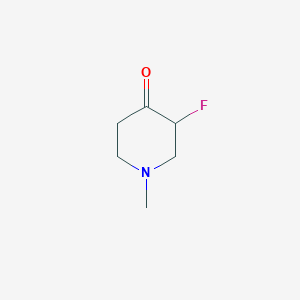![molecular formula C19H16N2P+ B12451087 Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium, also known as Methyl (triphenylphosphoranylidene)acetate, is a versatile organophosphorus compound. It is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for synthesizing alkenes from aldehydes or ketones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be synthesized through the reaction of triphenylphosphine with methyl bromoacetate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often involve anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to produce the desired alkene and a phosphine oxide byproduct .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Anhydrous solvents (e.g., THF, DMF), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with the carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium can be compared with other similar compounds such as:
(Carbomethoxymethylene)triphenylphosphorane: Similar in structure and used in Wittig reactions, but with different substituents on the phosphorus atom.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another Wittig reagent with an ethoxycarbonyl group instead of a methoxycarbonyl group.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable ylides, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C19H16N2P+ |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
methylidyne-[(triphenyl-λ5-phosphanylidene)amino]azanium |
InChI |
InChI=1S/C19H16N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h1-16H/q+1 |
Clé InChI |
QUJGGUWYOOXCCI-UHFFFAOYSA-N |
SMILES canonique |
C#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


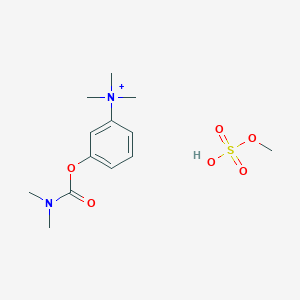
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
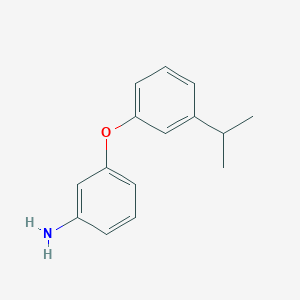
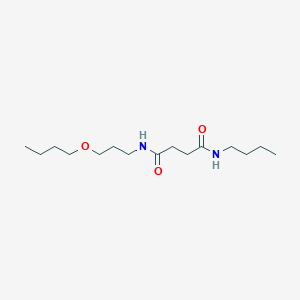
![2-(2,6-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12451034.png)
![Ethyl 4-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phthalazin-1-yl}benzoate](/img/structure/B12451038.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
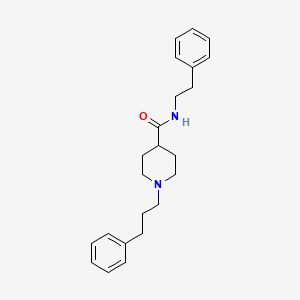
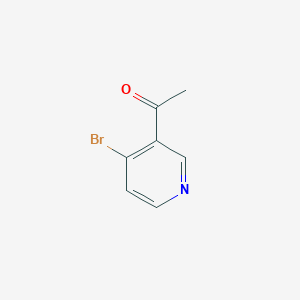
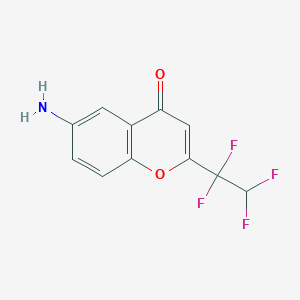
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)

